molecular formula C11H12N2O B11906070 6-Ethoxyisoquinolin-3-amine CAS No. 1259224-02-6

6-Ethoxyisoquinolin-3-amine

Katalognummer: B11906070
CAS-Nummer: 1259224-02-6
Molekulargewicht: 188.23 g/mol
InChI-Schlüssel: JNDPRCKKZVUDQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethoxyisoquinolin-3-amine is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinolines. The presence of an ethoxy group at the 6th position and an amino group at the 3rd position of the isoquinoline ring makes this compound unique. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethoxyisoquinolin-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-ethoxyisoquinoline.

    Nitration: The 6-ethoxyisoquinoline undergoes nitration to introduce a nitro group at the 3rd position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents like tin(II) chloride in hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Ethoxyisoquinolin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted isoquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

6-Ethoxyisoquinolin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Ethoxyisoquinolin-3-amine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes, receptors, or nucleic acids, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    3-Aminoisoquinoline: Lacks the ethoxy group at the 6th position, making it less hydrophobic.

    6-Methoxyisoquinolin-3-amine: Contains a methoxy group instead of an ethoxy group, which may influence its reactivity and biological activity.

    6-Chloroisoquinolin-3-amine: Contains a chloro group instead of an ethoxy group, affecting its electronic properties and reactivity.

Uniqueness: 6-Ethoxyisoquinolin-3-amine is unique due to the presence of both the ethoxy and amino groups, which confer specific chemical and biological properties. The ethoxy group increases the compound’s hydrophobicity, potentially enhancing its ability to interact with hydrophobic pockets in biological targets.

Eigenschaften

CAS-Nummer

1259224-02-6

Molekularformel

C11H12N2O

Molekulargewicht

188.23 g/mol

IUPAC-Name

6-ethoxyisoquinolin-3-amine

InChI

InChI=1S/C11H12N2O/c1-2-14-10-4-3-8-7-13-11(12)6-9(8)5-10/h3-7H,2H2,1H3,(H2,12,13)

InChI-Schlüssel

JNDPRCKKZVUDQI-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC2=CC(=NC=C2C=C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.